3-Bromo-7-methylquinolin-6-ol

Description

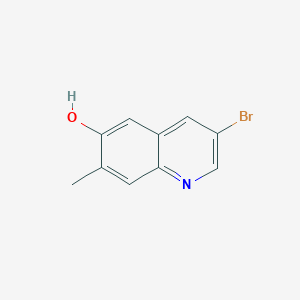

3-Bromo-7-methylquinolin-6-ol is a quinoline derivative characterized by a bromine atom at position 3, a methyl group at position 7, and a hydroxyl group at position 4. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry and materials science, often serving as scaffolds for drug development due to their aromatic heterocyclic structure. The bromine substituent enhances electrophilic reactivity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

3-bromo-7-methylquinolin-6-ol |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-9-7(4-10(6)13)3-8(11)5-12-9/h2-5,13H,1H3 |

InChI Key |

DUOISKREOOKOIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=C(C=C2C=C1O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylquinolin-6-ol typically involves the bromination of 7-methylquinolin-6-ol. This can be achieved through various methods, including:

Classical Methods: Traditional methods such as the Gould–Jacobs, Friedländer, and Skraup syntheses are commonly used for the construction of quinoline scaffolds.

Transition Metal Catalyzed Reactions: These reactions often employ palladium or copper catalysts to facilitate the bromination process.

Green Chemistry Approaches: Methods involving ionic liquids, ultrasound irradiation, and microwave-assisted synthesis are gaining popularity due to their environmentally friendly nature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-methylquinolin-6-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: Suzuki–Miyaura and Heck coupling reactions are commonly used to introduce aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.

Major Products:

Substitution Products: Various substituted quinolines depending on the nucleophile used.

Oxidation Products: Quinoline N-oxides.

Coupling Products: Aryl or vinyl-substituted quinolines.

Scientific Research Applications

3-Bromo-7-methylquinolin-6-ol has numerous applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.

Industrial Applications: It is utilized in the production of dyes, pigments, and as a building block for various organic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methylquinolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways . The compound’s quinoline core allows it to intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Quinoline vs. Pyridine Derivatives

- 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (C₆H₆BrNO₂): This pyridine derivative shares a bromine and hydroxyl group but lacks the fused benzene ring of quinoline. The reduced aromaticity may lower stability and alter electronic properties. The hydroxymethyl group at position 6 introduces polarity, contrasting with the methyl group in 3-Bromo-7-methylquinolin-6-ol .

Benzooxazole Analogs

- 7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol (C₁₃H₉BrN₂O₃): This compound replaces the quinoline core with a benzooxazole ring. The bromine at position 7 and hydroxyl at position 5 mirror substituent positions in some quinoline derivatives. However, the oxazole ring introduces a heteroatom (N-O), which may enhance metabolic stability compared to quinolines .

Tetrahydroisoquinoline Derivatives

- Multiple methoxy groups increase steric bulk and electron density, contrasting with the simpler substitution pattern of this compound .

Substituent Positioning and Functional Group Impact

| Compound Name | Core Structure | Key Substituents | Molecular Weight | Notable Properties |

|---|---|---|---|---|

| This compound | Quinoline | Br (C3), CH₃ (C7), OH (C6) | 238.06 g/mol | Moderate polarity, H-bond donor |

| 5-Bromo-2-benzyloxy-6-methylpyridine | Pyridine | Br (C5), O-Bn (C2), CH₃ (C6) | 292.15 g/mol | High lipophilicity, steric bulk |

| 7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol | Benzooxazole | Br (C7), OH (C5), Ph-OH (C2) | 329.13 g/mol | Enhanced metabolic stability |

- Bromine Position: Bromine at position 3 (quinoline) vs. position 7 (benzooxazole) alters electrophilic reactivity. For example, halogenated quinolines often undergo nucleophilic substitution at brominated positions, while benzooxazoles may exhibit different regioselectivity .

- Hydroxyl vs. Methoxy Groups: The hydroxyl group in this compound increases acidity (pKa ~9–10) compared to methoxy-substituted analogs like CAS 58939-37-0, which are more lipophilic and resistant to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.